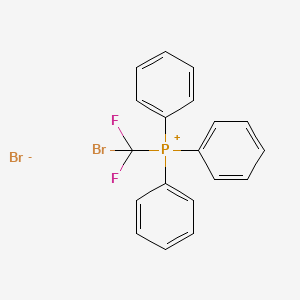

(Bromodifluoromethyl)triphenylphosphonium bromide

描述

(Bromodifluoromethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H15Br2F2P. It is a crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but nearly insoluble in water . This compound is an important intermediate in organic synthesis, particularly in fluorination reactions.

准备方法

Synthetic Routes and Reaction Conditions: (Bromodifluoromethyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with bromodifluoromethane in the presence of a suitable solvent. The reaction typically involves the following steps:

- Dissolve triphenylphosphine in an organic solvent such as dichloromethane.

- Add bromodifluoromethane to the solution.

- Stir the mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with ether to obtain the pure product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: (Bromodifluoromethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromodifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used.

Catalysts: In some cases, catalysts such as palladium or copper complexes may be employed to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reacting this compound with an amine can yield a corresponding amine derivative.

科学研究应用

Synthesis and Properties

(Bromodifluoromethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with dibromodifluoromethane in solvents such as acetonitrile or methylene chloride. The resulting compound forms colorless crystals and exhibits distinct structural characteristics, including a monoclinic crystal system . The synthesis process is crucial for ensuring high purity and yield, which are essential for its subsequent applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the difluoromethylation of various substrates. This transformation is critical for the introduction of difluoromethyl groups into organic molecules, which can enhance their biological activity and modify their physicochemical properties.

- Difluoromethylation Reactions : The compound has been utilized in late-stage difluoromethylation reactions involving thiols and other nucleophiles. These reactions allow for the selective modification of complex organic molecules, making it a valuable tool in synthetic organic chemistry .

- Catalytic Applications : Aryltriphenylphosphonium salts, including this compound, serve as catalysts in various organic reactions. They facilitate the formation of aryl compounds from aryl halides under mild conditions, demonstrating their utility in synthesizing multifunctional organic compounds .

Medicinal Chemistry

The unique properties of this compound also make it relevant in medicinal chemistry:

- Mitochondrial Targeting : Compounds containing triphenylphosphonium moieties are known for their ability to target mitochondria. This property has been exploited to develop mitochondrial probes and therapeutic agents aimed at treating diseases linked to mitochondrial dysfunction . The incorporation of this compound into drug candidates can enhance their selectivity and efficacy against cancer cells by directing them specifically to mitochondrial sites.

- Antioxidant Properties : Research indicates that triphenylphosphonium-based compounds can act as antioxidants within mitochondria. This application is particularly significant in developing treatments for oxidative stress-related diseases .

Material Science

In material science, this compound finds applications in the development of advanced materials:

- Polymer Chemistry : The compound can be employed as a building block in synthesizing functional polymers with specific properties. Its ability to introduce difluoromethyl groups into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance .

- Nanocomposites : Incorporating this compound into nanocomposite materials has shown promise in improving mechanical properties and thermal conductivity. These enhancements are crucial for applications in electronics and aerospace industries .

Case Study 1: Difluoromethylation of Thiols

A study conducted by the Studer group demonstrated a method for the difluoromethylation of thiols using this compound. The process was efficient, yielding high conversions while maintaining functional group tolerance. This method highlights the compound's role as a versatile reagent in modifying biologically relevant molecules.

Case Study 2: Mitochondria-Targeted Therapeutics

Research has shown that triphenylphosphonium-based compounds can effectively deliver therapeutic agents to mitochondria. A specific study illustrated how this compound-modified drugs exhibited enhanced accumulation within mitochondrial matrices, leading to improved therapeutic outcomes against cancer cells due to selective targeting.

作用机制

The mechanism by which (Bromodifluoromethyl)triphenylphosphonium bromide exerts its effects involves the transfer of the bromodifluoromethyl group to target molecules This transfer can occur through nucleophilic substitution or other reaction pathways, depending on the specific reaction conditions and substrates involved

相似化合物的比较

(Bromodifluoromethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

(Chlorodifluoromethyl)triphenylphosphonium chloride: This compound has a similar structure but contains a chlorodifluoromethyl group instead of a bromodifluoromethyl group. It exhibits similar reactivity but may have different solubility and stability properties.

(Difluoromethyl)triphenylphosphonium bromide: This compound contains a difluoromethyl group and lacks the bromine atom. It may have different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its ability to introduce the bromodifluoromethyl group into target molecules, which can significantly enhance their properties and applications in various fields.

生物活性

(Bromodifluoromethyl)triphenylphosphonium bromide is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by a triphenylphosphonium moiety linked to a bromodifluoromethyl group, allows it to interact with biological systems in novel ways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₉H₁₇Br₂P

- Molecular Weight : 436.12 g/mol

- CAS Number : 1034-49-7

The biological activity of this compound primarily stems from its ability to target mitochondria. The triphenylphosphonium (TPP) cation is known for its selective accumulation in mitochondria due to the negative membrane potential inherent to these organelles. This property allows compounds like this compound to exert effects on mitochondrial function, which can influence various cellular processes.

- Mitochondrial Targeting : The TPP moiety enables the compound to penetrate mitochondrial membranes, where it can modulate reactive oxygen species (ROS) levels and influence redox signaling pathways .

- Electrophilic Activity : The bromodifluoromethyl group acts as a weak electrophile, which can modify proteins involved in critical biological functions and pathological processes such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been attributed to its mitochondrial targeting capabilities.

- Case Study : In a study examining various TPP-based compounds, it was found that those with electrophilic functionalities could significantly reduce cell viability in human cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

- Research Findings : Investigations into TPP-conjugated antioxidants demonstrated that these compounds could mitigate oxidative damage in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of ROS and mitochondrial dysfunction |

| Neuroprotection | Reduces oxidative stress | Mitochondrial targeting and antioxidant properties |

Synthesis and Applications

This compound can be synthesized through several methods involving triphenylphosphine and dibromomethane. Its applications extend beyond research into potential therapeutic agents for various diseases.

Synthetic Routes

属性

IUPAC Name |

[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPAYWKPAHZHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2F2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369909 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58201-66-4 | |

| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of (Bromodifluoromethyl)triphenylphosphonium bromide?

A1: this compound crystallizes in the monoclinic system, specifically in the space group P21/n. [] Its unit cell dimensions are a = 1067.1(2) pm, b = 1488.5(2) pm, c = 1178.2(2) pm, and β = 95.67(3)°. [] The crystal lattice consists of discrete [(C6H5)3PCF2Br]+ cations and Br- anions. Interestingly, a close Br-Br distance of 322.33(11) pm is observed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。